5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile 5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 848401-00-3
VCID: VC8139868
InChI: InChI=1S/C8H4Cl2N4/c1-4-6(9)13-8-5(2-11)3-12-14(8)7(4)10/h3H,1H3
SMILES: CC1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl
Molecular Formula: C8H4Cl2N4
Molecular Weight: 227.05 g/mol

5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile

CAS No.: 848401-00-3

Cat. No.: VC8139868

Molecular Formula: C8H4Cl2N4

Molecular Weight: 227.05 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile - 848401-00-3

Specification

CAS No. 848401-00-3
Molecular Formula C8H4Cl2N4
Molecular Weight 227.05 g/mol
IUPAC Name 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Standard InChI InChI=1S/C8H4Cl2N4/c1-4-6(9)13-8-5(2-11)3-12-14(8)7(4)10/h3H,1H3
Standard InChI Key NUPZKGITFUDUFX-UHFFFAOYSA-N
SMILES CC1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl
Canonical SMILES CC1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl

Introduction

Structural Identification and Nomenclature

5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its molecular formula is C₈H₄Cl₂N₄, with a molecular weight of 227.05 g/mol . The structure features a fused bicyclic core: a pyrazole ring condensed with a pyrimidine ring. Key substituents include chlorine atoms at positions 5 and 7, a methyl group at position 6, and a cyano group at position 3 (Figure 1). The International Union of Pure and Applied Chemistry (IUPAC) name reflects this substitution pattern, ensuring unambiguous identification .

Synthesis and Synthetic Routes

Key Synthetic Strategies

The synthesis of 5,7-dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile typically involves multistep reactions:

  • Core Formation: Cyclization of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine .

  • Cyanation: Introduction of the cyano group at position 3 is achieved via palladium-catalyzed cross-coupling or nucleophilic substitution reactions .

Optimization and Yields

Recent advancements utilize microwave-assisted synthesis and green solvents to improve efficiency. For example, chlorination steps achieve yields of 61–92%, while cyanation reactions vary between 70–85% .

Physicochemical Properties

Key Parameters

PropertyValueSource
Molecular Weight227.05 g/mol
Density~1.6 g/cm³ (estimated)
LogP (Partition Coefficient)2.3–2.5
SolubilityLow in water; soluble in DMSO, DMF

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.50 (s, 3H, CH₃), 6.30 (s, 1H, pyrimidine-H) .

  • IR: ν 2220 cm⁻¹ (C≡N stretch), 1550 cm⁻¹ (C-Cl stretch) .

Biological Applications and Mechanisms

Protein Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory activity against kinases like CDK7, PI3Kδ, and B-Raf . The cyano group enhances binding affinity by forming hydrogen bonds with kinase active sites. For example:

  • CDK7 Inhibition: IC₅₀ values < 100 nM in breast cancer cell lines (MCF-7) .

  • PI3Kδ Selectivity: 50-fold selectivity over other isoforms due to hydrophobic interactions with the morpholine pocket .

Anticancer Activity

In vitro studies demonstrate pro-apoptotic effects in leukemia (HL-60) and lung adenocarcinoma (A549) cells at concentrations of 1–10 µM . Mechanistic studies link this activity to the suppression of ERK and Akt signaling pathways .

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Use in ventilated areas

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for zanubrutinib impurities and PI3Kδ inhibitors . Its nitrile group facilitates further functionalization via click chemistry or Suzuki couplings .

Material Science

Recent studies highlight its potential in organic fluorophores due to extended π-conjugation. Electron-withdrawing groups (e.g., Cl, CN) redshift emission wavelengths to ~450 nm .

Future Perspectives

  • Combination Therapies: Co-administration with checkpoint inhibitors (e.g., pembrolizumab) to enhance antitumor immunity .

  • Prodrug Development: Masking the nitrile group to improve bioavailability .

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